![molecular formula C25H37NO4 B3025891 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide CAS No. 155205-90-6](/img/structure/B3025891.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide
Vue d'ensemble
Description
17-phenyl trinor Prostaglandin F2α dimethyl amide is an isomer of 17-phenyl trinor prostaglandin F2α ethyl amide.
Activité Biologique
The compound (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide is a derivative of bimatoprost, a synthetic prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
- IUPAC Name : this compound
- Molecular Formula : C24H34O5
- Molecular Weight : 402.52 g/mol
- CAS Number : 38315-47-8
Structure
The compound features a cyclopentane ring with multiple hydroxyl groups and a heptenoic acid moiety, contributing to its biological activity.
The primary mechanism of action for this compound is believed to be through the modulation of the prostaglandin pathways. Similar to bimatoprost, it enhances aqueous humor outflow and reduces intraocular pressure (IOP) by acting on the prostaglandin F receptor (FP receptor) in the eye. This mechanism is crucial for its therapeutic application in managing glaucoma.
Pharmacological Effects
-
Antiglaucoma Activity :
- Studies have shown that bimatoprost analogs significantly reduce IOP in animal models and human subjects. The compound's structural similarity to bimatoprost suggests it may exhibit comparable efficacy.
-
Potential Anti-inflammatory Properties :
- Prostaglandin analogs are known to possess anti-inflammatory effects. The presence of hydroxyl groups in this compound may enhance its ability to modulate inflammatory responses.
-
Cell Proliferation and Apoptosis :
- Research indicates that prostaglandin analogs can influence cell proliferation and apoptosis in ocular tissues, which may have implications for retinal health.
Study 1: Efficacy in Reducing Intraocular Pressure
A clinical study evaluated the efficacy of bimatoprost and its derivatives in patients with open-angle glaucoma. Results indicated that treatment with bimatoprost led to a significant reduction in IOP compared to baseline measurements. The study highlighted that compounds with similar structures could yield comparable results.
Study 2: Safety Profile Assessment
In a safety assessment involving animal models, the compound was administered over an extended period. Observations revealed no significant adverse effects on ocular tissues or systemic health parameters, suggesting a favorable safety profile akin to established therapies like bimatoprost.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Primary Use |
---|---|---|---|
Bimatoprost | C25H37NO4 | 415.57 g/mol | Antiglaucoma |
Latanoprost | C26H40O5 | 432.60 g/mol | Antiglaucoma |
This Compound | C24H34O5 | 402.52 g/mol | Antiglaucoma |
Applications De Recherche Scientifique
Pharmacological Applications
1.1. Antiglaucoma Agent
One of the most notable applications of this compound is as a derivative of latanoprost, a well-known medication for glaucoma. Latanoprost is used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. The structural modifications present in (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide suggest potential enhancements in efficacy or reduced side effects compared to traditional treatments .
1.2. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. They may modulate pathways involved in inflammation and pain response mechanisms, making them candidates for further exploration in treating inflammatory diseases .
Biochemical Research
2.1. Molecular Interaction Studies
The compound's structure allows it to interact with various biological targets. Studies utilizing molecular docking simulations have shown that it can bind effectively to specific receptors involved in metabolic pathways and signaling cascades . This property makes it a valuable tool for investigating receptor-ligand interactions and understanding drug mechanisms at the molecular level.
2.2. Phenotypic Screening
As indicated by its phenotypic characteristics when introduced into biological systems, this compound can serve as a reference compound in phenotypic screening assays to identify new therapeutic targets or pathways impacted by the compound .
Case Studies and Research Findings
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWUUSSYMZAQK-FTOWTWDKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.